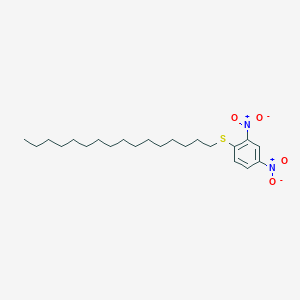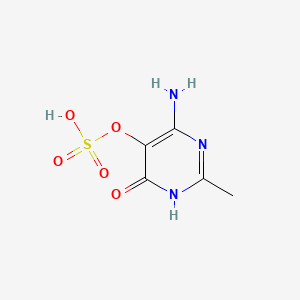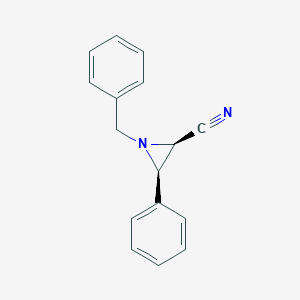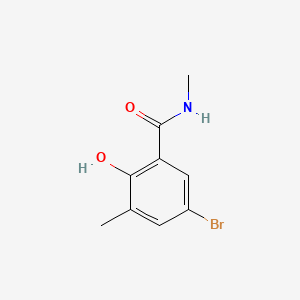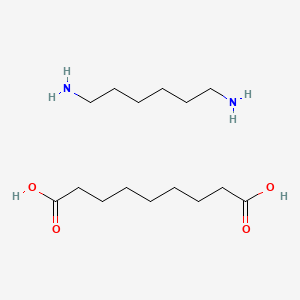
N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)pyrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)pyrazinecarboxamide is a complex organic compound characterized by the presence of multiple functional groups, including a hydroxyl group, a ketone group, and a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)pyrazinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(phenylthio)benzaldehyde with an appropriate pyrazine derivative under controlled conditions to form an intermediate compound.
Oxidation and Hydroxylation: The intermediate is then subjected to oxidation and hydroxylation reactions to introduce the hydroxyl and ketone functional groups.
Final Coupling: The final step involves coupling the intermediate with pyrazinecarboxamide under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)pyrazinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or carboxylic acids, while reduction of the ketone group can produce secondary alcohols.
Aplicaciones Científicas De Investigación
N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)pyrazinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Hydroxy-2-oxo-2-phenylethyl)benzamide
- 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- Ethyl 2-oxo-4-phenylbutyrate
Uniqueness
N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)pyrazinecarboxamide is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Propiedades
Número CAS |
42069-35-2 |
|---|---|
Fórmula molecular |
C19H15N3O3S |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
N-[1-hydroxy-2-oxo-2-(4-phenylsulfanylphenyl)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H15N3O3S/c23-17(19(25)22-18(24)16-12-20-10-11-21-16)13-6-8-15(9-7-13)26-14-4-2-1-3-5-14/h1-12,19,25H,(H,22,24) |
Clave InChI |
FSVKACLDEISMTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C(NC(=O)C3=NC=CN=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


